N-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)thiophene-2-sulfonamide
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Overview
Description
The compound contains several functional groups including a 2,3-dihydrobenzo[b][1,4]dioxin ring, a pyrrolidinone ring, and a thiophene sulfonamide group. The presence of these groups suggests that the compound could have interesting chemical and biological properties .
Molecular Structure Analysis
The molecular structure of a compound can be determined using various spectroscopic techniques such as NMR, IR, and mass spectrometry. Computational methods can also be used to predict the structure and properties of the molecule .Chemical Reactions Analysis
The reactivity of the compound would depend on the functional groups present. For example, the sulfonamide group might undergo hydrolysis under acidic or basic conditions .Physical and Chemical Properties Analysis
The physical and chemical properties of the compound such as its solubility, melting point, and stability would depend on the functional groups present and the overall structure of the molecule .Scientific Research Applications
Enzyme Inhibition and Antimicrobial Activity
Research on compounds related to N-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)thiophene-2-sulfonamide has shown significant potential in the inhibition of various enzymes and antimicrobial activities. For instance, derivatives of benzo[b]thiophene-2-sulfonamide have been prepared to explore their utility as inhibitors of ocular carbonic anhydrase, which could be beneficial in the treatment of glaucoma. Compounds like 6-hydroxybenzo[b]thiophene-2-sulfonamide have been highlighted for their potent ocular hypotensive properties, indicating their potential for clinical evaluation in glaucoma management (Graham et al., 1989).
Another study on heterocyclic sulfonamides with biologically active thiophene, coumarin, thiazole, and other moieties has revealed the synthesis of novel compounds with significant anti-breast cancer and antimicrobial properties. These compounds have demonstrated higher activity than reference drugs like methotrexate (MTX), particularly against certain strains like Klebsiella pneumonia, suggesting their potential as anticancer and antimicrobial agents (Debbabi et al., 2016).
Enzyme Inhibitory Potential and Molecular Docking
The enzyme inhibitory potential of sulfonamides with benzodioxane and acetamide moieties has been investigated, with some compounds showing substantial inhibitory activity against enzymes like α-glucosidase and acetylcholinesterase. This suggests their potential application in managing conditions like diabetes and Alzheimer's disease through enzyme inhibition (Abbasi et al., 2019).
Moreover, the anti-bacterial potential of N-substituted sulfonamides bearing the benzodioxane moiety has been explored, with synthesized compounds showing potent therapeutic potential against various Gram-negative and Gram-positive bacterial strains. This underscores the potential application of such compounds in developing new antibacterial agents (Abbasi et al., 2016).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]thiophene-2-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O5S2/c19-15-8-11(17-25(20,21)16-2-1-7-24-16)10-18(15)12-3-4-13-14(9-12)23-6-5-22-13/h1-4,7,9,11,17H,5-6,8,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSOPMTXZWMQSBX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)N3CC(CC3=O)NS(=O)(=O)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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